molecular formula C23H20N4O2 B5412584 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide

N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide

Cat. No. B5412584
M. Wt: 384.4 g/mol
InChI Key: WTIATQVCWLIMKV-ZVHZXABRSA-N
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Description

“N’-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The yield of the compound was reported to be 95% .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The IR max (cm −1) values are 1611 (C=N), 1729 (C=O), 3032 (CH–Ar) .


Chemical Reactions Analysis

The chemical reactions of this compound can be influenced by the presence of electron-donating and electron-withdrawing groups . The derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity .


Physical And Chemical Properties Analysis

The compound is described as creamy white crystals . The 1H-NMR (CDCl3) δ (ppm) values are 3.875 (s, 3H, OCH3)7.014–7.532 (m, Ar–H), 7.777–7.807 (m, Ar–H), 8.518 (s, 1H, CH, pyrazole ring), 10.032 (s, 1H, HC=O) .

Future Directions

The future directions of this compound could involve further exploration of its potential cytotoxic activity . Moreover, molecular modeling studies and ADME calculations of the novel synthesized derivatives could provide more insights into its pharmacological properties .

properties

IUPAC Name

N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-17-21(12-13-29-17)23(28)25-24-14-20-16-27(15-18-8-4-2-5-9-18)26-22(20)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIATQVCWLIMKV-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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